Axitinib-13CD3 is a stable isotope-labeled analogue of axitinib, which is a potent tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. The compound is characterized by the incorporation of carbon-13 and deuterium isotopes, enhancing its utility in pharmacokinetic studies and metabolic profiling. The chemical formula for Axitinib-13CD3 is with a molecular weight of approximately 390.48 g/mol .
Axitinib-13CD3 is synthesized from the parent compound axitinib, which was originally developed by Pfizer and is marketed under the brand name Inlyta. The stable isotopes incorporated into the molecule allow for precise tracking and quantification in biological systems, making it a valuable tool in pharmaceutical research .
Axitinib-13CD3 falls under the category of pharmaceutical compounds known as tyrosine kinase inhibitors. These compounds are designed to interfere with the action of enzymes known as tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division and growth. Axitinib specifically targets vascular endothelial growth factor receptors (VEGFR), which are implicated in tumor angiogenesis .
The synthesis of Axitinib-13CD3 typically involves isotopic labeling techniques that incorporate carbon-13 and deuterium into the axitinib structure. This can be achieved through various chemical reactions, including:
The synthesis may involve several steps, including:
Axitinib-13CD3 can participate in various chemical reactions similar to those of its parent compound. These reactions may include:
The reactions are typically monitored using mass spectrometry or nuclear magnetic resonance spectroscopy, which can effectively differentiate between isotopically labeled and non-labeled compounds due to their unique mass signatures .
Axitinib functions primarily as a selective inhibitor of vascular endothelial growth factor receptors (VEGFR). By inhibiting these receptors, Axitinib disrupts angiogenesis—the process through which tumors develop their blood supply—thereby inhibiting tumor growth.
Research indicates that Axitinib binds to VEGFR with high affinity, blocking downstream signaling pathways involved in cellular proliferation and survival. This mechanism is crucial for its therapeutic effects in treating renal cell carcinoma .
These properties make Axitinib-13CD3 suitable for various analytical applications, particularly in pharmacokinetics and drug metabolism studies .
Axitinib-13CD3 is primarily used in scientific research, particularly for:
The incorporation of stable isotopes enhances the accuracy and reliability of these studies, providing critical insights into drug behavior within biological systems.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3